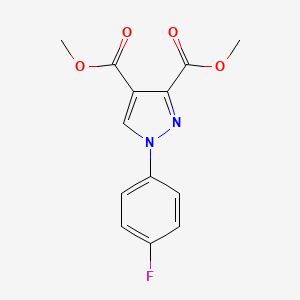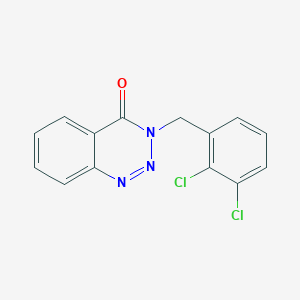
N-(1,3-benzodioxol-5-yl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that features a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step chemical processes. One common method involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product . This intermediate is then subjected to further reactions to introduce the methoxy and carboxamide functionalities.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are possible, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation; nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide
- N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide
Uniqueness
N-(1,3-benzodioxol-5-yl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzodioxole moiety and methoxy group contribute to its reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C17H15NO6 |
|---|---|
Molecular Weight |
329.30 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide |
InChI |
InChI=1S/C17H15NO6/c1-20-14-6-10(7-15-16(14)22-5-4-21-15)17(19)18-11-2-3-12-13(8-11)24-9-23-12/h2-3,6-8H,4-5,9H2,1H3,(H,18,19) |
InChI Key |
HPLBDCFSWLDLJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCCO2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,5-Difluorophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059826.png)
![4-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B11059829.png)

![2-Amino-6-[(4-fluorobenzyl)sulfanyl]pyridine-3,5-dicarbonitrile](/img/structure/B11059833.png)

![7-Acetoxyanthra[2,1-b]benzo[d]furan-8,13-dione](/img/structure/B11059836.png)
![N-{4-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B11059838.png)
![4-bromo-3-imino-N-(tetrahydrofuran-2-ylmethyl)-6,7,8,9-tetrahydro-3H-pyrrolo[3,4-c]quinolin-1-amine](/img/structure/B11059848.png)
![(1S,2S,5R)-2-{3-[(3,4-Dimethylphenoxy)methyl]-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-YL}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B11059857.png)
![7-amino-3-methyl-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one](/img/structure/B11059867.png)
![1-Allyl-2'-phenyl-3A',6',7',8',8A',8B'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-A]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B11059869.png)
![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11059876.png)
![1-adamantylmethyl 4-({[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B11059887.png)
![4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(E)methylylidene]bis(2-amino-6-methoxyphenol)](/img/structure/B11059892.png)
